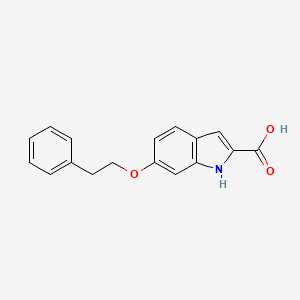

6-(2-phenylethoxy)-1H-indole-2-carboxylic acid

Description

Historical Context of Indole-Based Pharmacophores

The indole scaffold, first synthesized by Adolf von Baeyer in 1866, has become a cornerstone of medicinal chemistry due to its presence in natural products and pharmaceuticals. Early investigations into indole derivatives focused on their roles in neurotransmitter systems and antimicrobial agents. The discovery of reserpine (an indole alkaloid) in the 1950s marked a turning point, demonstrating the scaffold’s capacity to interact with complex biological targets. By the late 20th century, synthetic indole derivatives like indomethacin and sumatriptan validated the scaffold’s adaptability for anti-inflammatory and neurological applications.

Significance of Substituted Indole-2-carboxylic Acids in Drug Discovery

Substitutions at the 2-position of the indole ring, particularly carboxylic acid groups, confer unique electronic and steric properties that enhance target binding. For example:

- HIV-1 integrase inhibition : Indole-2-carboxylic acid derivatives chelate Mg²⁺ ions in the enzyme’s active site, disrupting viral DNA integration.

- Antifungal activity : 6-Methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis exhibits broad-spectrum activity against Candida albicans and Aspergillus niger.

The phenylethoxy group at position 6 introduces hydrophobic interactions, as demonstrated in studies where halogenated benzene rings improved binding affinity through π–π stacking with viral DNA.

Discovery Context and Research Evolution

This compound originated from systematic optimizations of indole-2-carboxylic acid scaffolds. Key milestones include:

- Lead identification : High-throughput screening identified indole-2-carboxylic acid as a weak HIV-1 integrase inhibitor (IC₅₀ > 50 μM).

- Structural optimization : Introduction of a phenylethoxy group at position 6 improved potency by 16-fold (IC₅₀ = 3.11 μM).

- Mechanistic insights : X-ray crystallography revealed that the carboxylic acid group coordinates with Mg²⁺ ions, while the phenylethoxy moiety occupies a hydrophobic pocket adjacent to the viral DNA binding site.

Current Research Significance and Academic Focus

Recent studies prioritize three areas:

- Antiviral drug development : Derivatives like compound 17a (IC₅₀ = 3.11 μM) are being evaluated against drug-resistant HIV strains.

- Synthetic methodology : Advances in Vilsmeier–Haack formylation and Wittig olefination enable efficient large-scale synthesis.

- Structure-activity relationship (SAR) studies : Modifications at positions 3 and 7 of the indole ring significantly impact CysLT₁ receptor antagonism, with fluorinated derivatives showing 10-fold selectivity over CysLT₂.

Table 1: Key Derivatives of this compound and Their Biological Activities

| Derivative | Substitution Pattern | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| 17a | C6 phenylethoxy | HIV-1 Integrase | 3.11 μM | |

| 17k | C7 methoxy | CysLT₁ | 5.9 nM | |

| MICA | C6 methoxy | Antifungal | 12.4 μg/mL |

Properties

IUPAC Name |

6-(2-phenylethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)16-10-13-6-7-14(11-15(13)18-16)21-9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMPIOLCXOIXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Phenylethoxy Group: The phenylethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-phenylethanol with an appropriate leaving group on the indole ring can yield the desired product.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(2-phenylethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, sulfonates, or other leaving groups are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiviral Applications

Recent investigations have highlighted the potential of indole-2-carboxylic acid derivatives as antiviral agents, particularly against HIV and SARS-CoV-2.

- HIV-1 Integrase Inhibition : A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, a critical enzyme in the HIV replication cycle. The compound 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid has been shown to enhance the inhibitory effect by modifying structural components such as introducing halogenated phenyl groups at specific positions on the indole core. The optimized derivative exhibited an IC50 value of 0.13 μM, indicating potent activity against integrase .

- SARS-CoV-2 Activity : Another study reported that certain indole derivatives could inhibit the replication of SARS-CoV-2 in vitro. Although specific data on this compound was not detailed, similar compounds in the indole family demonstrated promising antiviral effects, suggesting potential applicability for COVID-19 treatment .

Anticancer Properties

Indole derivatives have also been investigated for their anticancer activities, particularly targeting various cancer cell lines.

- Inhibition of Liver Cancer : A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit liver cancer cell lines. Notably, one derivative showed significant antiproliferative activity with a GI50 value of 56 nM against multiple liver cancer cell lines. The structure–activity relationship indicated that modifications at specific positions on the indole ring enhanced anticancer efficacy .

- General Antiproliferative Activity : Additional studies have indicated that various indole derivatives exhibit broad-spectrum antiproliferative activities against different cancer types. This suggests that this compound may hold similar potential as a therapeutic agent in oncology .

Metabolic Regulation

The compound has also been explored for its role as a modulator in metabolic disorders.

- PPAR Modulation : Indole derivatives have been identified as potential peroxisome proliferator-activated receptor (PPAR) modulators, which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds related to this compound have been suggested for use in treating conditions like type 2 diabetes and metabolic syndrome due to their ability to influence PPAR pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylethoxy group can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Indole-2-Carboxylic Acid Derivatives

Substituents on the indole ring significantly alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison

Spectroscopic and Analytical Data Comparison

Table 2: Key Spectroscopic Features

The absence of aromatic proton splitting in 6-methoxy derivatives (e.g., δ 7.08 as a broad singlet) suggests symmetry at position 6 . In contrast, 5,6-dimethoxy derivatives show distinct methoxy peaks due to differing electronic environments . Ethyl substituents (e.g., 3-ethyl-6-chloro) exhibit characteristic splitting patterns (quartet and triplet) .

Physicochemical Properties and Stability

Table 5: Physicochemical Profiles

Higher LogP values (e.g., 3.5 for phenylethoxy) suggest improved lipid solubility, which may enhance blood-brain barrier penetration.

Biological Activity

6-(2-phenylethoxy)-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is structurally related to indole-2-carboxylic acid derivatives, which have been identified as inhibitors of HIV-1 integrase, a critical enzyme in the life cycle of the virus. The mechanism involves the chelation of magnesium ions within the active site of integrase, which is essential for its catalytic activity. The indole core and the carboxyl group play pivotal roles in this interaction, enhancing binding affinity and inhibitory potency.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the indole scaffold can significantly influence biological activity. For instance, substituents at the C6 position have been shown to enhance integrase inhibitory effects through π-π stacking interactions with viral DNA. The introduction of halogenated phenyl groups at this position increases binding affinity, as seen in various derivatives with improved IC50 values ranging from 0.13 μM to 15.56 μM depending on the specific structural modifications applied .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various indole derivatives against HIV-1 integrase. The compound 17a was highlighted for its remarkable inhibitory effect with an IC50 value of 3.11 μM, attributed to its optimized structure that facilitates stronger interactions with the integrase active site .

Case Study 2: Anticancer Potential

In another investigation, indole derivatives were assessed for antiproliferative activity against cancer cell lines. Compounds derived from the indole framework exhibited GI50 values ranging from 26 nM to 86 nM, suggesting potential as anticancer agents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Knoevenagel condensation : Reaction of substituted indole-2-carboxylic acids with electrophilic partners (e.g., aldehydes or rhodanine derivatives) in acetic acid with sodium acetate as a catalyst. Reflux conditions (3–5 hours) are critical for achieving high yields .

- Functionalization at the 6-position : Introduction of the 2-phenylethoxy group via nucleophilic substitution or Mitsunobu reactions, requiring careful control of protecting groups to avoid side reactions .

- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures ensures purity, as reported for structurally similar indole derivatives .

Q. How is the compound characterized spectroscopically and crystallographically?

- Spectroscopy : Nuclear Magnetic Resonance (NMR) is used to confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carboxylic acid groups). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the 3D structure. For example, SHELXL refines high-resolution data to confirm bond angles and torsional strain in the phenylethoxy side chain .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) and EN 166-compliant eye protection. Nitrile gloves are mandatory to prevent dermal exposure .

- Stability : While no decomposition products are reported, storage under inert atmospheres (argon or nitrogen) is advised to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using pharmacophore-fit scoring to align experimental conditions .

- Structural analogs : Compare activity data with derivatives (e.g., 6-chloro or 6-methoxy variants) to identify substituent-specific effects .

- Meta-analysis : Use databases like PubChem to aggregate results and apply statistical tools (e.g., ANOVA) to assess significance .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Model interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .

- Pharmacophore modeling : Generate 3D models based on indole ring electron density and phenylethoxy hydrophobicity to predict binding affinities .

Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications?

- Bioisosteric replacement : Substitute the phenylethoxy group with morpholine or piperazine rings to enhance solubility while retaining target affinity .

- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis restoring activity .

Q. What experimental controls are critical for validating its mechanism of action in enzymatic assays?

- Negative controls : Use indole-2-carboxylic acid (without the phenylethoxy group) to isolate the contribution of the substituent .

- Inhibitor cross-check : Co-administer known enzyme inhibitors (e.g., indomethacin for COX-2) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.